molecular formula C7H8O3S B050025 4-(Methylsulfonyl)phenol CAS No. 14763-60-1

4-(Methylsulfonyl)phenol

Cat. No. B050025
CAS RN: 14763-60-1
M. Wt: 172.2 g/mol
InChI Key: KECCFSZFXLAGJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds containing the 4-(methylsulfonyl)phenol moiety involves various chemical strategies. For instance, compounds like 1-[4-(2-chloroethoxy)phenyl]-5-[4-(methylsulfonyl)phenyl]-1H-tetrazole have been synthesized using X-ray crystallography techniques, demonstrating the compound's structural complexity and the synthetic routes employed to incorporate the 4-(methylsulfonyl)phenol group into larger molecular frameworks (Al-Hourani et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds derived from 4-(Methylsulfonyl)phenol has been elucidated using X-ray crystallography, revealing detailed insights into their crystalline forms and molecular geometries. These studies highlight the significance of the 4-(Methylsulfonyl)phenol group in stabilizing the molecular structure and influencing the overall molecular configuration (Al-Hourani et al., 2020).

Chemical Reactions and Properties

4-(Methylsulfonyl)phenol participates in various chemical reactions, leading to a wide range of chemical entities. For example, its involvement in the synthesis of tetrazoles and their subsequent bioassay studies against cyclooxygenase enzymes demonstrates its chemical versatility and the possibility of synthesizing biologically active compounds (Al-Hourani et al., 2020).

Physical Properties Analysis

The physical properties of 4-(Methylsulfonyl)phenol derivatives, such as solubility, melting points, and crystallinity, play a crucial role in their application and functional behavior. These properties are determined through rigorous testing and analysis, providing a foundation for understanding the compound's behavior in various conditions and applications.

Chemical Properties Analysis

The chemical properties of 4-(Methylsulfonyl)phenol, including its reactivity, stability, and interactions with other chemical entities, are central to its applications in chemical synthesis and material science. Studies focusing on its chemical reactions, such as sulfonylation and interactions with phenols and sulfur dioxide, shed light on its potential uses in creating novel compounds and materials (Gong et al., 2018).

Scientific Research Applications

  • Analytical Chemistry

    • 4-(Methylsulfonyl)phenol is used as an analytical standard . Analytical standards are substances prepared for use in chemical analysis. They are used to ensure the accuracy and reliability of the results of analytical procedures.
  • Microbiology

    • 4-(Methylsulfonyl)phenol has been studied in the context of bacterial metabolism . A specific strain of bacteria, Nocardia spec. DSM 43251, was found to oxidize 4-(Methylsulfonyl)phenol.
  • Pharmaceuticals and Agrochemicals

    • 4-(Methylsulfonyl)phenol is a versatile building block used in the manufacturing of pharmaceuticals and agrochemicals .
  • Synthesis of Other Chemicals

    • 4-(Methylsulfonyl)phenol is also known as 4-Hydroxyphenyl methyl sulfone and is utilized as a protecting group for the synthesis of other chemicals .
  • Chemical Synthesis

    • 4-(Methylsulfonyl)phenol can be used in the synthesis of other chemicals . For example, it can be converted from 4-(methylthio)phenol using Oxone .
    • The method of application involves adding Oxone to a solution of 4-(methylthio)phenol in ethanol and water at room temperature. The reaction mixture is stirred for 18 hours and then partitioned between ethyl acetate and water .
    • The outcome of this application is the successful synthesis of 4-(Methylsulfonyl)phenol with a yield of 96% .
  • Analytical Standard

    • 4-(Methylsulfonyl)phenol can be used as an analytical standard . Analytical standards are substances with a known amount of concentration. These standards are used in analytical chemistry to ensure the accuracy and reliability of the results of analytical procedures.
    • The method of application would involve using this compound as a reference material in various analytical techniques. The specific procedures would depend on the analytical technique being used .
    • The outcome of this application would be the accurate and reliable results of the analytical procedures .

Safety And Hazards

4-(Methylsulfonyl)phenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

4-(Methylsulfonyl)phenol is a versatile building block used in the manufacturing of pharmaceuticals and agrochemicals . It is also utilized as a protecting group for the synthesis of various compounds . Therefore, it is likely to continue being used in the synthesis of new compounds in the future.

properties

IUPAC Name

4-methylsulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECCFSZFXLAGJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163763
Record name 4-Hydroxyphenyl methyl sulfone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylsulfonyl)phenol

CAS RN

14763-60-1
Record name 4-(Methylsulfonyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14763-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyphenyl methyl sulfone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyphenyl methyl sulfone
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Record name 4-(Methylsulfonyl)phenol
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Record name 4-HYDROXYPHENYL METHYL SULFONE
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Synthesis routes and methods I

Procedure details

A suspension of potassium peroxymonosulphate (120 g) in the form of OXONE (Trademark) in water (100 ml) was slowly added to a solution of 4-methylmercaptophenol (15 g) in methanol (50 ml). The reaction mixture was stirred for 2 hours. Water (500 ml) was added and the resulting mixture extracted with ethyl acetate (200 ml and 100 ml). The ethyl acetate extracts were combined, washed with water (800 ml), dried (MgSO4) and evaporated to give 4-methylsulphonylphenol (11.54 g) as a colourless oil which slowly crystallised on standing, NMR(CDCl3): 3.06(3H,s), 6.80(1H,s), 6.98(2H,d) and 7.79(2H,d); m/z 190 (M+NH4).
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

H2WO4 (0.029 g, 0.114 mmol) was stirred in H2O (10 ml). 50% NaOH (0.040 ml) was first added (pH>12) and then ACOH (0.040 ml) to reach pH 5. 4-methylsulfanyl-phenol (4 g, 0.029 mol) was added and the reaction mixture was heated to 65° C. 30% H2O2 in H2O (3 ml) was added in portions over 10 minutes. The reaction mixture was allowed to stir at room temperature for 1 h. 50% NaHSO3 was added to quench the reaction. Methylene chloride was added and the compound was washed with brine and purified by chromatography (0→10% EtOH in methylene chloride) to give 1.9 g of 4-methanesulfinyl-phenol (1) (42%) and 1.5 g of 4-methanesulfonyl-phenol (2) (30%).
[Compound]
Name
H2WO4
Quantity
0.029 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
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Quantity
0.04 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
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0 (± 1) mol
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3 mL
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Reaction Step Six

Synthesis routes and methods III

Procedure details

To a solution of 4-(methylthio)phenol (7.0 g. 0.05 mol) in 30% aqueous methanol (100 ml) at 0° C. is added a solution of sodium periodate (10.7 g, 0.05 mmol) and the resulting suspension is stirred for 30 min. Water (500 ml) is then added and the precipitate removed by filtration. The filtrate is cooled to 4° C. and a further portion of sodium periodate (10.7 g, 0.05 mmol) added and the resulting suspension stirred for 48 h when a further portion of sodium periodate (5.35 g, 0.025 mmol) is added. After stirring for a further 18 h, the precipitate is removed by filtration, the filtrate extracted with ether which is evaporated to dryness and the residue is purified on a silica column using chloroform methanol, 9:1, as eluent to give the title compound (2.75 g, 32% yield).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
10.7 g
Type
reactant
Reaction Step Three
Quantity
5.35 g
Type
reactant
Reaction Step Four
Yield
32%

Synthesis routes and methods IV

Procedure details

Oxone (65.8 g, 0.108 mol) in water (290 ml) was added to a cooled (ice-bath) solution of 4-(methylmercapto)phenol (5 g, 36 mmol) in methanol (290 ml). The resulting solution was stirred at ambient temperature for 48 h. and then concentrated in vacuo. The residue was diluted with water (100 ml) and extracted with dichloromethane (10×100 ml). The combined organic layers were dried over sodium sulphate and removal of the solvent in vacuo gave the title compound as a clear oil (5.66 g, 92%). 1H NMR (250 MHz, CDCl3) δ7.80-7.75 (2H, d, J 11.7 Hz), 7.28 (1H, br s), 7.01-6.96 (2H, d, J 11.7 Hz), and 3.08 (3H, s).
Name
Quantity
65.8 g
Type
reactant
Reaction Step One
Name
Quantity
290 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
290 mL
Type
solvent
Reaction Step Two
Yield
92%

Synthesis routes and methods V

Procedure details

In a water bath, methyl iodide (18.5 ml) and potassium carbonate (28.7 g) were added to an acetone (250 ml) solution of 4-hydroxythiophenol (25 g), and stirred at room temperature for 5 hours. The salt was removed by filtration, the solvent was evaporated away under reduced pressure, diethyl ether was added, and extracted with aqueous 2 N sodium hydroxide solution. The obtained aqueous layer was made acidic with aqueous 6 N hydrochloric acid solution, extracted with diethyl ether, and the organic layer was washed with aqueous saturated sodium chloride solution. After dried, the solvent was evaporated away under reduced pressure to obtain 4-(methylsulfanyl)phenol (27.3 g) as a pale yellow solid. In a water bath, 30% hydrogen peroxide water (67 ml) was gradually and added dropwise to an acetic acid (130 ml) solution of 4-(methylsulfanyl)phenol (27.3 g). After the addition, this was gradually heated up to 100° C., and stirred for 1 hour. The reaction solution was restored to room temperature, and neutralized with saturated sodium bicarbonate water. This was extracted with ethyl acetate, and washed with saturated sodium bicarbonate water and saturated saline water. After dried, the solvent was evaporated away to obtain the entitled compound as a pale yellow solid.
Name
hydrogen peroxide water
Quantity
67 mL
Type
reactant
Reaction Step One
Name
sodium bicarbonate water
Quantity
0 (± 1) mol
Type
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Reaction Step Two
Quantity
27.3 g
Type
reactant
Reaction Step Three
Quantity
130 mL
Type
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Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
84
Citations
G Engelhardt, HG Rast, PR Wallnöfer - Archives of Microbiology, 1977 - Springer
4-(Methylmercapto)-phenol (MMP) and 4-(methylsulfinyl)-phenol (MSP) are oxidized by the soil isolate Nocardia spec. DSM 43251, which is closely related to Nocardia calcarea. The …
Number of citations: 19 link.springer.com
腰岡政二, 金沢純, 村井敏信 - Journal of Pesticide Science, 1986 - jlc.jst.go.jp
The photodegradation of an insecticide, dipropyl 4-(methylthio)phenyl phosphate (propaphos), was investigated under xenon lamp irradiation. Propaphos was easily decomposed after …
Number of citations: 11 jlc.jst.go.jp
BJ Johnson, TA Ruettinger - Journal of Organic Chemistry, 1970 - ACS Publications
Results The estimated enthalpies by which the folded form of the 3-benzylpiperazine-2, 5-diones are stabilized are shown in Table II. In each of the four solvents, the enthalpies for the …
Number of citations: 24 pubs.acs.org
RV Khandare, NR Rane, TR Waghmode… - … Science and Pollution …, 2012 - Springer
Purpose Phytoremediation is the exploitation of plants and their rhizospheric microorganisms for pollutants treatment like textile dyes, which are toxic, carcinogenic and mutagenic from …
Number of citations: 73 link.springer.com
SN Farrow, AS Jones, A Kumar… - Journal of medicinal …, 1990 - ACS Publications
A series of aryl bis (3'-0-acetylthymidin-5'-yl) phosphate derivatives have been synthesized in order to find a suitable aryl derivative which would hydrolyze to the bis (nucleosid-5'-yl) …
Number of citations: 87 pubs.acs.org
H Xu, S Chen, S Chen, R Qiao, H Li… - ACS Applied Energy …, 2021 - ACS Publications
When one considers that outstanding dielectric polymers satisfy the developed requirements in the electronic and electrical industries, it is necessary to explore the structure–property …
Number of citations: 16 pubs.acs.org
HG Rast, G Engelhardt, PR Wallnöfer - … für Bakteriologie: I. Abt. Originale C …, 1980 - Elsevier
A catechol 2.3-dioxygenase, isolated from Nocardia sp. DSM 43251 (Rhodococcus rubrus) after induction with unpolar substituted phenols eg 4-(methylthio)-phenol or 4-methoxyphenol…
Number of citations: 11 www.sciencedirect.com
S Borova, C Schlutt, J Nickel… - … Chemistry and Physics, 2022 - Wiley Online Library
Here, a postpolymerization modification method for an α‐terminal functionalized poly‐(N‐methyl‐glycine), also known as polysarcosine, is introduced. 4‐(Methylthio)phenyl piperidine‐4…
Number of citations: 8 onlinelibrary.wiley.com
K Nobushige, K Hirano, T Satoh, M Miura - Tetrahedron, 2015 - Elsevier
The ortho-selective alkenylation of phenyl sulfones with alkynes proceeds effectively in the presence of a cationic Cp*-rhodium(III) catalyst together with an appropriate carboxylic acid …
Number of citations: 22 www.sciencedirect.com
RT Cunningham, SE Mangold, LW Spruce, QL Ying… - Bioorganic …, 1992 - Elsevier
The synthesis and evaluation of 4-(methylsulfinyl)phenyl 2-(1-methyl-2-pyrrolyl)butyrate (CE-0266) and the related sulfide and sulfone derivatives, CE-0265 and CE-0267, respectively, …
Number of citations: 6 www.sciencedirect.com

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